N-((2-methoxypyridin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-methoxypyridin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide, commonly known as MPTT, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. MPTT belongs to the class of tetrahydrothiophene derivatives and is known for its unique chemical structure and pharmacological properties.
Scientific Research Applications
Synthesis and Reactivity
N-methoxy-N-methylamides, also known as Weinreb amides, are crucial intermediates in organic synthesis. They react with organometallic reagents to provide ketones through stable metal-chelated intermediates without side products. The synthesis of N-methoxy-N-methylamides from carboxylic acids using various coupling agents has been extensively studied. For instance, the use of 2-chloro-1-methylpyridinium iodide as a coupling agent allows for the high-yield conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides without racemization, even when chiral carboxylic acids are used as starting materials (Sibi et al., 1995).
Application in Heterocyclic Chemistry
The Weinreb amide functionality is particularly useful in heterocyclic chemistry, where it has been utilized in the synthesis of complex heterocyclic systems. These systems are of interest due to their potential pharmacological activities. The synthetic utility of Weinreb amides in creating heterocyclic compounds, including their use on a kilogram scale by pharmaceutical industries, showcases their importance in medicinal chemistry research (Balasubramaniam & Aidhen, 2008).
Novel Syntheses and Methodologies
Research has also focused on developing novel syntheses and methodologies for producing N-methoxy-N-methylamides and related compounds. An example includes the innovative synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents, highlighting the ongoing exploration of new synthetic routes and their potential applications in creating complex organic molecules (Lee, 2007).
properties
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-1,1-dioxothiolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-12-9(3-2-5-13-12)7-14-11(15)10-4-6-19(16,17)8-10/h2-3,5,10H,4,6-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLIMEAUAMVGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.